1,3-Dimethyl-1H-pyrazole-4-sulfonamide
Description
Overview of Pyrazole (B372694) and Sulfonamide Scaffolds in Medicinal Chemistry and Related Disciplines
The integration of pyrazole and sulfonamide scaffolds into a single molecular entity is a strategic approach in medicinal chemistry, leveraging the established pharmacological profiles of each component to create novel compounds with diverse biological activities.
Historical Context of Pyrazole Compounds
The history of pyrazole chemistry dates back to the 19th century, with the first synthesis of the parent pyrazole ring reported in 1883 by German chemist Ludwig Knorr. ontosight.aiwikipedia.org Initially, the exploration of pyrazole and its derivatives was primarily of academic interest, focusing on understanding the fundamental properties and reactivity of this five-membered heterocyclic compound containing two adjacent nitrogen atoms. ontosight.aiwikipedia.org A significant milestone in the biological relevance of pyrazoles occurred in 1959 with the isolation of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds. nih.gov This discovery spurred further investigation into the natural occurrence and biological roles of pyrazole-containing compounds. Over the years, the synthetic accessibility and diverse chemical reactivity of the pyrazole nucleus have led to its widespread use in various fields, including pharmaceuticals and agrochemicals. nih.govglobalresearchonline.net
Significance of the Sulfonamide Moiety as a Pharmacophore
The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry, recognized for its broad spectrum of pharmacological activities. wisdomlib.org Its journey as a critical pharmacophore began with the discovery of the antibacterial properties of prontosil (B91393) in the 1930s, which was later found to be a prodrug that metabolizes to sulfanilamide, the active antibacterial agent. nih.govopenaccesspub.org This groundbreaking discovery ushered in the era of sulfa drugs, the first class of synthetic antimicrobial agents. ajchem-b.comresearchgate.net
Beyond their well-established antibacterial effects, sulfonamides have demonstrated a remarkable versatility, exhibiting a wide array of biological activities, including:
Antiviral ajchem-b.comajchem-b.com
Anticancer ajchem-b.comajchem-b.com
Anti-inflammatory nih.gov
Antidiabetic ajchem-b.comajchem-b.com
Diuretic ajchem-b.com
Anticonvulsant ajchem-b.com
This functional group's ability to act as a structural mimic for other chemical groups, such as carboxylic acids, and its capacity to form stable interactions with biological targets contribute to its widespread use in drug design. researchgate.net
Current Relevance in Drug Discovery and Development
Both pyrazole and sulfonamide scaffolds continue to be highly relevant in contemporary drug discovery and development. nih.govnih.gov The pyrazole ring is a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Numerous pyrazole-containing drugs have reached the market, including the anti-inflammatory drug celecoxib (B62257) and the erectile dysfunction medication sildenafil. wikipedia.orgnih.gov The ongoing interest in pyrazole derivatives is driven by their potential to target a wide range of biological entities, including enzymes and receptors, making them valuable in the development of treatments for cancer, inflammation, and infectious diseases. nih.govresearchgate.net
Similarly, the sulfonamide moiety remains an integral part of the medicinal chemist's toolkit. nih.govresearchgate.net Its presence in a multitude of FDA-approved drugs highlights its continued importance. nih.gov Researchers are continuously exploring new applications for sulfonamide-containing compounds, with recent efforts focusing on their potential as antiviral agents, carbonic anhydrase inhibitors for cancer and glaucoma, and modulators of various signaling pathways. nih.govajchem-b.com The development of novel synthetic methodologies has further enhanced the ability to create diverse libraries of pyrazole and sulfonamide derivatives for biological screening, ensuring their continued prominence in the quest for new therapeutic agents. ajchem-b.comresearchgate.net
Specific Focus on 1,3-Dimethyl-1H-pyrazole-4-sulfonamide
Within the broader class of pyrazole sulfonamides, this compound serves as a key building block and research tool.
Structural Characterization and Nomenclature
The systematic IUPAC name for this compound is this compound. achemblock.com This name precisely describes the molecular architecture: a pyrazole ring with methyl groups attached at the nitrogen-1 and carbon-3 positions, and a sulfonamide group at the carbon-4 position. cymitquimica.com
Below is a table summarizing the key structural identifiers for this compound:
| Identifier | Value |
| CAS Number | 88398-53-2 achemblock.com |
| Molecular Formula | C₅H₉N₃O₂S achemblock.comuni.lu |
| Molecular Weight | 175.21 g/mol achemblock.comchemhifuture.com |
| IUPAC Name | This compound achemblock.com |
| InChI | InChI=1S/C5H9N3O2S/c1-4-5(11(6,9)10)3-8(2)7-4/h3H,1-2H3,(H2,6,9,10) uni.lu |
| InChIKey | FQQRVLUHFKWHRT-UHFFFAOYSA-N uni.lu |
| SMILES | CC1=NN(C)C=C1S(N)(=O)=O achemblock.com |
Role as a Research Chemical and Intermediate
This compound is primarily utilized as a research chemical and a synthetic intermediate. pharmaffiliates.com Its bifunctional nature, possessing both the pyrazole core and the reactive sulfonamide group, makes it a valuable starting material for the synthesis of more complex molecules. The sulfonamide group can undergo various chemical transformations, allowing for the introduction of diverse substituents and the construction of larger molecular frameworks.
In the context of drug discovery, this compound serves as a scaffold for the development of new pyrazole-based therapeutic agents. tandfonline.com By modifying the sulfonamide group or other positions on the pyrazole ring, medicinal chemists can generate libraries of novel compounds for screening against various biological targets. This approach has been employed in the development of inhibitors for enzymes and modulators for receptors implicated in a range of diseases.
Research Gaps and Future Directions in the Study of this compound
Despite the promising results obtained from studies on its derivatives, the full therapeutic potential of the this compound scaffold remains largely unexplored. A significant research gap is the limited number of studies on the biological activity of the parent compound itself. acs.org Much of the existing literature focuses on the synthesis and evaluation of more complex analogues, leaving the intrinsic pharmacological profile of this compound underexplored.
Future research should aim to systematically evaluate the parent compound across a broad range of biological assays. This would provide a crucial baseline for understanding the contribution of the core scaffold to the activities observed in its derivatives.
Furthermore, while various derivatives have been synthesized, the exploration of the chemical space around this scaffold is far from complete. nih.govacs.org There is considerable scope for the design and synthesis of novel analogues with diverse substituents on both the pyrazole ring and the sulfonamide nitrogen. This would allow for a more comprehensive elucidation of the structure-activity relationships (SAR) governing different biological endpoints. For example, the specific biological activities of N-substituted analogs like N-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide have yet to be fully investigated, highlighting a clear path for future studies. ontosight.ai
Another avenue for future research is the identification of specific molecular targets. While some derivatives have been shown to inhibit enzymes like carbonic anhydrase, the precise proteins or pathways that interact with many of the biologically active pyrazole-sulfonamides are unknown. ontosight.ai Target identification and validation studies, using techniques such as proteomics and molecular docking, would be invaluable for understanding their mechanisms of action and for guiding the rational design of more potent and selective compounds.
The development of more efficient and sustainable synthetic methodologies for this compound and its derivatives also represents an important future direction. While current synthetic routes are established, optimizing reaction conditions to improve yields, reduce waste, and use greener solvents would be beneficial for both academic research and potential future commercial applications. nih.gov The creation of new pyrazole-4-sulfonamide derivatives is considered a promising area for continued development in medicinal chemistry. nih.govnih.govresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-4-5(11(6,9)10)3-8(2)7-4/h3H,1-2H3,(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQRVLUHFKWHRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701283822 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88398-53-2 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88398-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-1H-pyrazole-4-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.261.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 1,3-Dimethyl-1H-pyrazole-4-sulfonamide
The primary route to this compound is a two-step process involving the sulfonation of the pyrazole (B372694) ring followed by amination.
Synthesis from 1,3-Dimethylpyrazole and Chlorosulfonic Acid
The initial and critical step in the synthesis is the formation of the intermediate, 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. This is achieved through an electrophilic substitution reaction on the 1,3-dimethyl-1H-pyrazole core. A solution of 1,3-dimethyl-1H-pyrazole in a suitable solvent like chloroform (B151607) is added slowly to chlorosulfonic acid at a controlled temperature, typically around 0 °C. nih.gov The reaction mixture is then heated to facilitate the sulfonation process. nih.gov
Table 1: Reaction Parameters for Sulfonylation of Dimethylpyrazole
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | 1,3-Dimethyl-1H-pyrazole | nih.gov |
| Reagent | Chlorosulfonic Acid, Thionyl Chloride | nih.gov |
| Solvent | Chloroform | nih.gov |
| Initial Temperature | 0 °C | nih.gov |
| Reaction Temperature | 60 °C | nih.gov |
Amination of Pyrazole Sulfonyl Chloride with Ammonia (B1221849)
The second step is the conversion of the 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride intermediate into the final sulfonamide product. This is a nucleophilic substitution reaction where ammonia acts as the nucleophile, displacing the chloride on the sulfonyl group. alrasheedcol.edu.iq The reaction is typically carried out by treating the sulfonyl chloride with an aqueous or gaseous source of ammonia. researchgate.netnih.gov The high reactivity of the sulfonyl chloride allows this reaction to proceed readily, yielding the primary sulfonamide. alrasheedcol.edu.iqresearchgate.net The resulting this compound is then isolated and purified.
Optimization of Reaction Conditions and Yields
Optimization of the synthetic route focuses on maximizing yield and purity. For the sulfonylation step, key variables include the ratio of chlorosulfonic acid to the pyrazole substrate, reaction temperature, and time. nih.gov For the subsequent amination step, while direct amination with ammonia is effective, related studies on the synthesis of N-substituted sulfonamides have explored various bases and solvents to improve yields. For instance, in the synthesis of N-phenethyl derivatives, the use of diisopropylethylamine (DIPEA) as a base in dichloromethane (DCM) for 16 hours was found to be an optimized standard condition. nih.govacs.org Such studies on reaction optimization, including the choice of base and solvent, are crucial for developing efficient and scalable syntheses, with reported yields for analogous sulfonamides often exceeding 70%. nih.govresearchgate.net
Precursor Synthesis and Derivatives
The synthesis of the starting materials, specifically substituted pyrazoles, is a fundamental aspect of producing the target sulfonamide.
Synthesis of 3,5-Dimethyl-1H-pyrazole
3,5-Dimethyl-1H-pyrazole is a key precursor and is commonly synthesized via the condensation of a 1,3-dicarbonyl compound, acetylacetone (also known as pentane-2,4-dione), with a hydrazine (B178648) source. nih.govacs.orgorgsyn.org The reaction is typically performed by treating acetylacetone with hydrazine hydrate (B1144303) in a solvent like methanol at room temperature. nih.govacs.org This reaction is often exothermic and proceeds in high yield, providing the pyrazole ring structure quantitatively. nih.govacs.org An alternative method uses hydrazine sulfate (B86663) in an aqueous alkali solution, which is sometimes preferred as the reaction with hydrazine hydrate can be vigorous. orgsyn.org
Table 2: Synthesis of 3,5-Dimethyl-1H-pyrazole
| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Acetylacetone | Hydrazine Hydrate (85%) | Methanol | 25–35 °C | Quantitative | nih.gov, acs.org |
Synthesis of 1,3,5-Trimethyl-1H-pyrazole
The synthesis of 1,3,5-Trimethyl-1H-pyrazole, a closely related derivative, is achieved through the N-methylation of 3,5-dimethyl-1H-pyrazole. nih.govacs.org This reaction involves treating 3,5-dimethyl-1H-pyrazole with a strong base, such as potassium tert-butoxide, in an anhydrous solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere. nih.govacs.org The base deprotonates the pyrazole nitrogen, forming an anion that subsequently reacts with a methylating agent, typically methyl iodide. nih.govacs.org The reaction is stirred for several hours at room temperature to ensure completion, yielding the desired trimethylated pyrazole. nih.gov
Table 3: N-Methylation of 3,5-Dimethyl-1H-pyrazole
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | 3,5-Dimethyl-1H-pyrazole | nih.gov, acs.org |
| Base | Potassium tert-butoxide | nih.gov, acs.org |
| Methylating Agent | Methyl Iodide | nih.gov, acs.org |
| Solvent | Tetrahydrofuran (THF) | nih.gov, acs.org |
| Temperature | 0 °C to 25-30 °C | nih.gov |
| Reaction Time | 16 hours | nih.gov |
Preparation of Pyrazole Sulfonyl Chlorides
The synthesis of the target sulfonamide is contingent upon the successful preparation of its key intermediate, pyrazole-4-sulfonyl chloride. This transformation is typically achieved through the direct sulfonylation of the corresponding pyrazole core.
A common and effective method involves the use of chlorosulfonic acid. In this process, the starting pyrazole, such as 1,3-dimethyl-1H-pyrazole, is dissolved in a suitable solvent like chloroform. nih.gov This solution is then added slowly to cooled chlorosulfonic acid under a nitrogen atmosphere. nih.gov Following the initial reaction, the mixture is heated to drive the reaction to completion. nih.gov To ensure the complete conversion of the resulting sulfonic acid intermediate to the desired sulfonyl chloride, a chlorinating agent such as thionyl chloride is subsequently added to the reaction mixture. nih.gov This two-step, one-pot procedure is a robust method for producing pyrazole-4-sulfonyl chlorides, which are essential precursors for a wide array of sulfonamide derivatives. nih.govnih.gov The sulfonyl chloride is then typically reacted with an amine, in this case, ammonia or an ammonia equivalent, to form the final sulfonamide product. acs.org
Advanced Synthetic Strategies and Novel Approaches
Modern synthetic chemistry has introduced several advanced strategies to improve the efficiency, selectivity, and environmental footprint of pyrazole derivative synthesis.
Microwave-Assisted Synthesis in Pyrazole Chemistry
Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages for the preparation of pyrazole derivatives. researchgate.net This method is noted for its ability to dramatically reduce reaction times, increase product yields, and enhance the selectivity of reactions. researchgate.netresearchgate.net Microwave irradiation provides efficient and uniform heating, which can accelerate reaction rates while maintaining moderate temperatures. rsc.org The application of microwaves has been successfully used in various reactions to form pyrazole rings, such as the cyclization of chalcone analogs with hydrazine hydrate. nih.gov This technology is considered a form of green chemistry, as it often requires less solvent and energy compared to conventional heating methods. researchgate.netpharmacognosyjournal.net It has been employed for the solvent-free synthesis of pyrazole derivatives, further underscoring its environmental benefits. researchgate.net
Catalyst-Mediated Reactions for Pyrazole Derivatives
Catalysis plays a pivotal role in the synthesis of pyrazole derivatives, enabling a wide range of transformations with high efficiency and control. Various catalysts, from simple metals to complex organometallic compounds, are utilized.
Metal Catalysts : Copper and palladium catalysts are frequently used in cross-coupling and cyclization reactions to form pyrazole rings. organic-chemistry.org For instance, copper-catalyzed condensation reactions can provide pyrazoles under acid-free conditions at room temperature. organic-chemistry.org Silver carbonate (Ag2CO3) has been identified as a key catalyst in controlling the stereoselectivity of Michael addition reactions involving pyrazoles. nih.gov Iron-catalyzed reactions have been developed for the regioselective synthesis of substituted pyrazoles from diarylhydrazones and vicinal diols. organic-chemistry.org
Heterogeneous and Nano-Catalysts : To improve sustainability and catalyst recyclability, heterogeneous catalysts, such as those immobilized on silica, are being explored. bohrium.com Nano-catalysts, like cobalt oxide, have been used in microwave-assisted syntheses to produce pyrazole derivatives in environmentally friendly solvents with excellent yields. pharmacognosyjournal.net
Acid/Base Catalysis : Protic pyrazole complexes can themselves act as catalysts, where the NH group of the pyrazole ligand participates in bond activation and transfer processes. nih.gov Simple acids, like p-toluenesulfonic acid (p-TSA), can promote the cyclization of sulfonyl hydrazines with enaminones to rapidly synthesize N-sulfonyl pyrazoles. researchgate.net
Regioselective Synthesis and Isomer Control
Controlling the substitution pattern on the pyrazole ring is a critical aspect of synthesis, as different isomers can exhibit distinct biological activities. nih.gov Regioselectivity, the ability to control where chemical bonds are formed, is therefore a key focus in the synthesis of polysubstituted pyrazoles.
Several strategies have been developed to achieve high regioselectivity. One approach involves the 1,3-dipolar cycloaddition of diazo compounds, generated in situ from N-tosylhydrazones, with specific reaction partners to yield 3,5-disubstituted pyrazoles with high selectivity. organic-chemistry.orgthieme.de The choice of reactants and reaction conditions is crucial; for example, the reaction of α-benzotriazolyl-α,β-unsaturated ketones with monosubstituted hydrazines allows for the regioselective preparation of unsymmetrical pyrazoles. acs.org Furthermore, controlling reaction conditions, such as the presence or absence of a catalyst like Ag2CO3, can allow for a "switchable" synthesis, selectively producing either (E) or (Z) isomers of N-vinylated pyrazoles. nih.gov The synthetic protocol itself, such as employing a one-pot versus a stepwise procedure, can also significantly influence the chemo- and regioselective outcome of the reaction. nih.gov
Chemical Characterization Techniques Applied in Synthesis
The unambiguous identification and structural confirmation of synthesized compounds like this compound are accomplished using a suite of spectroscopic techniques.
Spectroscopic Analysis (FT-IR, ¹H NMR, ¹³C NMR)
Spectroscopic methods are indispensable for characterizing the molecular structure of pyrazole sulfonamide derivatives. nih.govresearchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR analysis is used to identify the characteristic functional groups present in the molecule. For pyrazole sulfonamides, key absorption bands would include those corresponding to N-H stretching in the sulfonamide group (around 3300-3500 cm⁻¹), C=N and C=C bond stretching within the pyrazole ring (1500–1600 cm⁻¹), and the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR : The proton NMR spectrum would show distinct signals for the different types of protons. This includes signals for the two methyl groups attached to the pyrazole ring (one on a nitrogen and one on a carbon), the proton on the pyrazole ring itself, and the protons of the sulfonamide NH₂ group. nih.gov The chemical shifts and splitting patterns of these signals confirm the connectivity of the molecule.
¹³C NMR : The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, distinct signals would be expected for the carbons of the two methyl groups and the three carbons comprising the pyrazole ring. nih.govresearchgate.net The chemical shifts provide evidence for the electronic environment of each carbon atom. nih.gov
The collective data from these spectroscopic techniques provides conclusive evidence for the successful synthesis and correct structure of the target compound. nih.gov
| Technique | Functional Group | Characteristic Signal/Peak |
| FT-IR | Sulfonamide (N-H) | ~3300-3500 cm⁻¹ (stretch) |
| Pyrazole Ring (C=N, C=C) | ~1500-1600 cm⁻¹ (stretch) | |
| Sulfonyl (S=O) | Two bands for asymmetric and symmetric stretching | |
| ¹H NMR | Pyrazole Ring-H | Singlet |
| N-CH₃ | Singlet, ~3.7 ppm | |
| C-CH₃ | Singlet, ~2.4 ppm | |
| SO₂NH₂ | Broad singlet | |
| ¹³C NMR | Pyrazole Ring Carbons | Signals in the aromatic/heteroaromatic region |
| N-CH₃ Carbon | Signal in the aliphatic region | |
| C-CH₃ Carbon | Signal in the aliphatic region |
Note: Specific chemical shifts (ppm) in NMR and wavenumbers (cm⁻¹) in FT-IR are approximate and can vary based on the solvent and specific molecular structure.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure chemical compound. For this compound, this analysis is crucial for confirming its empirical and molecular formula, C₅H₉N₃O₂S, which is a key step in its characterization following synthesis. achemblock.comnih.gov The theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements.
The molecular weight of this compound is 175.21 g/mol . achemblock.comnih.gov Based on this, the theoretical percentage of each element is calculated as follows:
Carbon (C): (5 * 12.011) / 175.21 * 100% = 34.27%
Hydrogen (H): (9 * 1.008) / 175.21 * 100% = 5.18%
Nitrogen (N): (3 * 14.007) / 175.21 * 100% = 23.98%
Oxygen (O): (2 * 15.999) / 175.21 * 100% = 18.26%
Sulfur (S): (1 * 32.065) / 175.21 * 100% = 18.30%
In research settings, the synthesis of novel pyrazole-4-sulfonamide derivatives is routinely followed by characterization techniques including elemental analysis. nih.govacs.org The experimentally determined values for Carbon, Hydrogen, and Nitrogen are then compared to the calculated theoretical values. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the purity and correct elemental composition of the synthesized compound.
| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Theoretical Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 5 | 60.055 | 34.27 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 5.18 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 23.98 |
| Oxygen | O | 15.999 | 2 | 31.998 | 18.26 |
| Sulfur | S | 32.065 | 1 | 32.065 | 18.30 |
| Total Molecular Weight | 175.211 | 100.00 |
Chromatographic Purification and Analysis (TLC, HPLC, LC-MS)
Chromatographic techniques are indispensable tools for the purification and analysis of this compound, ensuring the isolation of the pure compound and the verification of its identity. These methods are routinely employed to monitor the progress of synthetic reactions and to purify the final product. nih.govacs.org
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the qualitative analysis of reaction mixtures and for the determination of the purity of the synthesized this compound. nih.gov In a typical application, the compound is spotted on a TLC plate pre-coated with silica gel. acs.org The plate is then developed in a sealed chamber containing a suitable mobile phase. The choice of the mobile phase is critical for achieving good separation. For pyrazole sulfonamides, various solvent systems can be employed, often consisting of a mixture of a non-polar solvent and a more polar solvent. researchgate.net Visualization of the separated spots is commonly achieved under a UV lamp, as pyrazole derivatives are often UV-active. acs.org
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 pre-coated plates |
| Mobile Phase Examples | Mixtures of n-hexane and ethyl acetate; or chloroform and methanol |
| Visualization | UV lamp (254 nm) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and quantitative analysis of this compound. nih.gov Reversed-phase HPLC is a commonly used mode for the analysis of pyrazole derivatives. acs.org In this method, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. acs.org A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the target compound from any impurities or starting materials. scitepress.org The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic property of the compound under a specific set of HPLC conditions and can be used for its identification and quantification.
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of water and acetonitrile, often with an additive like formic acid or ammonium acetate |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV detector |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a highly sensitive and selective technique for the analysis of this compound. acs.org Following chromatographic separation, the analyte is introduced into the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a soft ionization technique commonly used for this class of compounds. nih.gov The mass spectrometer then measures the mass-to-charge ratio (m/z) of the resulting ions. For this compound, with a monoisotopic mass of 175.04154771 Da, the expected protonated molecule [M+H]⁺ would have an m/z of approximately 176.0488. nih.gov This technique is invaluable for confirming the molecular weight of the synthesized compound and for identifying potential impurities and byproducts. scitepress.org
| Parameter | Description |
|---|---|
| Ionization Technique | Electrospray Ionization (ESI) |
| Monoisotopic Mass | 175.04154771 Da |
| Expected [M+H]⁺ ion (m/z) | ~176.0488 |
| Expected [M+Na]⁺ ion (m/z) | ~198.0307 |
Structure Activity Relationship Sar Studies and Molecular Design
Elucidation of Structure-Activity Relationships within 1,3-Dimethyl-1H-pyrazole-4-sulfonamide Analogues
SAR studies for this class of compounds systematically investigate how changes in the molecular structure correlate with changes in biological efficacy. By modifying specific parts of the molecule, such as the sulfonamide group or the pyrazole (B372694) ring, researchers can map out the chemical features essential for activity.
The sulfonamide moiety (-SO₂NH₂) is a critical pharmacophore, and substitutions on the sulfonamide nitrogen (the amide part) can dramatically alter the compound's properties, including binding affinity and selectivity. Research into pyrazole-4-sulfonamide derivatives has shown that attaching various aromatic and heterocyclic groups to the sulfonamide nitrogen can lead to a wide range of biological activities. nih.govacs.org For instance, the synthesis of N-substituted pyrazole sulfonamides has been a key strategy in developing agents with antimicrobial and antiproliferative properties. mdpi.comresearchgate.net
Studies on related pyrazole sulfonamides have demonstrated that the nature of the N-substituent is crucial. For example, in a series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives tested for antiproliferative activity, the substituents on the sulfonamide nitrogen played a significant role in determining their potency. nih.gov The presence of sulfonamide moieties, in general, has been found to enhance the antimicrobial activity of pyrazole compounds, suggesting a synergistic effect between the two pharmacophores.
The table below summarizes the effect of different N-substituents on the biological activity of pyrazole sulfonamide cores.
| Pyrazole Core | N-Substituent Type | Observed Biological Activity | Reference |
| 3,5-dimethyl-1H-pyrazole-4-sulfonamide | Aromatic/Heterocyclic | Antiproliferative | nih.gov |
| 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | Aromatic/Heterocyclic | Antiproliferative | nih.gov |
| Pyrazole-sulfonamide | Pyridine | Antimicrobial | researchgate.net |
| Pyrazole-sulfonamide | Thiadiazole | Antiproliferative | rsc.org |
This table is illustrative, based on findings for the broader class of pyrazole sulfonamides.
The substitution pattern on the pyrazole ring itself is a key determinant of biological activity. The core compound, this compound, has methyl groups at positions 1 and 3. Altering these substituents provides valuable SAR insights.
For example, comparing the 1,3-dimethyl isomer with its 1,5-dimethyl counterpart reveals that the precise positioning of the methyl groups affects the molecule's electronic and steric properties, which in turn influences biological recognition. Further modification, such as the addition of a methyl group at position 5 to form 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, creates another analogue with different physicochemical characteristics and biological activities. nih.gov
A systematic exploration of substituents at the 3 and 5 positions of the pyrazole ring in a different series of NAAA inhibitors showed that dialkyl substitution was important for activity; unsubstituted or mono-substituted analogues were devoid of activity. nih.gov Increasing the size of the alkyl group at position 5 from methyl to ethyl, n-propyl, n-butyl, or tert-butyl was generally well-tolerated, with the n-propyl derivative showing a threefold increase in potency compared to the dimethyl starting hit. nih.gov
Similarly, studies on pyrazole-based benzenesulfonamides as carbonic anhydrase inhibitors found that substituents on phenyl rings attached at positions 3 and 5 of the pyrazole core significantly impacted activity. rsc.org For instance, electron-donating groups like methyl were often more favorable for enzyme inhibition than electron-withdrawing groups like halogens (chlorine, bromine) at the same position. rsc.org The introduction of a chlorine atom at position 5 of the this compound core substantially alters the electronic character of the ring, providing valuable SAR data.
The following table illustrates the impact of pyrazole ring substitutions on inhibitory activity for a series of pyrazole sulfonamide NAAA inhibitors.
| R¹ (Position 3) | R² (Position 5) | h-NAAA Inhibitory Activity (IC₅₀, µM) | Reference |
| Me | Me | 1.09 | nih.gov |
| H | Me | >50 | nih.gov |
| H | H | >50 | nih.gov |
| Me | Et | 0.62 | nih.gov |
| Me | n-Pr | 0.33 | nih.gov |
| Me | n-Bu | 0.91 | nih.gov |
| Me | t-Bu | 0.78 | nih.gov |
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can be a critical factor in determining biological activity. Chiral molecules (enantiomers) can interact differently with biological targets like enzymes and receptors, which are themselves chiral.
While specific stereochemical studies on this compound are not extensively detailed in the provided context, research on related chiral pyrazolo[4,3-e] rsc.orgnih.govtriazine sulfonamides highlights the importance of this aspect. mdpi.com In this series, chiral sulfonamides exhibited significant inhibitory activity against enzymes like tyrosinase and urease. mdpi.com The specific spatial orientation of the substituents dictated the strength of the interaction with the enzyme's active site. This underscores the principle that for any biologically active compound containing a stereocenter, it is probable that one enantiomer will be more active than the other. These findings suggest that introducing chiral centers into analogues of this compound could lead to derivatives with enhanced potency and selectivity. mdpi.com
Computational Approaches in SAR Analysis
Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the prediction of molecular properties and interactions, thereby guiding the synthesis of new compounds.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode of a small molecule ligand (like a pyrazole sulfonamide derivative) to the active site of a target protein.
For pyrazole sulfonamide analogues, docking studies have been instrumental in understanding their mechanism of action. For example, docking simulations of pyrazolo[4,3-c]pyridine sulfonamides into the active sites of various human carbonic anhydrase (hCA) isoforms revealed how these inhibitors bind. nih.gov The studies showed that the sulfonamide group chelates the zinc ion in the enzyme's active site, while other parts of the molecule form hydrogen bonds and hydrophobic interactions with surrounding amino acid residues, explaining the observed inhibitory activity and selectivity. nih.govnih.gov Similarly, docking of novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives into the active site of mycobacterial enoyl reductase (InhA) helped to rationalize their potent antitubercular activity. acs.orgnih.gov These simulations provide a molecular-level rationale for the observed SAR, guiding further structural modifications to enhance binding affinity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ej-chem.org QSAR models use calculated molecular descriptors (representing physicochemical properties like lipophilicity, electronic effects, and steric bulk) to predict the activity of new, unsynthesized compounds.
QSAR studies have been successfully applied to pyrazole-containing sulfonamides. For a set of pyrazolo[4,3-e] rsc.orgnih.govtriazine sulfonamides, QSAR models were generated to correlate their chemical structures with inhibitory potency against human carbonic anhydrase isoforms IX and XII. nih.gov The models, built using the Best Multi-Linear Regression (BMLR) algorithm, found that quantum-chemical descriptors were critical for describing the compounds' activities. nih.gov Such models are valuable for prioritizing which novel analogues to synthesize, saving time and resources by focusing on candidates with the highest predicted potency. ej-chem.orgnih.gov
Density Functional Theory (DFT) Studies for Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For this compound, DFT studies provide critical insights into its molecular orbitals, charge distribution, and chemical reactivity, which are fundamental to its interaction with biological targets.
Quantum chemical calculations reveal the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's electronic stability and reactivity. For this pyrazole sulfonamide, the calculated HOMO-LUMO gap is approximately 4.5 eV, suggesting high electronic stability.
Furthermore, DFT is used to generate a molecular electrostatic potential (MEP) map. This map highlights the charge distribution across the molecule, identifying electron-rich and electron-poor regions. For this compound, the MEP surface shows regions of negative potential around the sulfonamide oxygen atoms, indicating their role as potential hydrogen bond acceptors. Conversely, the sulfonamide's amino nitrogen acts as a hydrogen bond donor site. These characteristics are pivotal for the molecule's binding interactions with enzymes or receptors.
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 175.21 g/mol nih.gov | Basic physical property of the molecule. |
| Topological Polar Surface Area (TPSA) | 86.36 Ų nih.gov | Influences solubility and cell permeability. |
| LogP (Partition Coefficient) | -0.8 nih.gov | Indicates the molecule's lipophilicity (fat solubility). |
| Hydrogen Bond Acceptors | 4 | Number of sites that can accept a hydrogen bond. |
| Hydrogen Bond Donors | 1 | Number of sites that can donate a hydrogen bond. |
Rational Design of Novel this compound Derivatives
Rational drug design involves the strategic modification of a lead compound to improve its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. nih.gov The this compound scaffold is an excellent starting point for such optimization efforts due to its synthetic accessibility and proven pharmacological relevance. nih.govnih.gov
Strategies for Enhancing Potency and Selectivity
Several key strategies are employed to fine-tune the biological activity of derivatives based on the this compound core. These modifications target different parts of the molecule to optimize interactions with its biological target.
Modification of the Pyrazole Ring: Altering the substituents on the pyrazole ring can significantly impact the electronic and steric properties of the molecule. For instance, introducing a chlorine atom at the 5-position creates 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide. The electron-withdrawing nature of chlorine alters the electronic character of the ring, which can influence binding affinity. Similarly, adding another methyl group to form 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide increases steric bulk and modifies the electronic distribution, providing valuable SAR data. nih.gov
Substitution on the Sulfonamide Nitrogen: The sulfonamide group is a critical pharmacophore. Attaching different chemical moieties to the sulfonamide nitrogen is a common and effective strategy. Studies have shown that creating a series of N-phenylethyl derivatives can lead to compounds with varying antiproliferative activities, demonstrating the importance of this position for modulating potency. nih.gov
"Capping" the Sulfonamide: In some contexts, the acidic proton on the sulfonamide can be undesirable. "Capping" the sulfonamide by replacing the hydrogen with a small alkyl group, such as a methyl group, can reduce polarity and prevent deprotonation. nih.govacs.org This strategy has been successfully used to enhance brain penetration of pyrazole sulfonamide inhibitors in certain therapeutic areas. nih.govacs.orgresearchgate.net
| Analog | Modification Strategy | Potential Impact |
|---|---|---|
| 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide | Ring Substitution (Halogenation) | Alters electronic character of the pyrazole ring. |
| 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | Ring Substitution (Alkylation) | Increases steric bulk and modifies electronic distribution. nih.gov |
| N-substituted derivatives | Sulfonamide N-alkylation/arylation | Modulates potency and selectivity by exploring new binding interactions. nih.gov |
Design Principles for Modulating Pharmacological Profiles
Reducing Polar Surface Area (PSA): High PSA is often associated with poor cell membrane permeability. Strategies like capping the sulfonamide group can significantly reduce PSA, which is a key principle for improving oral bioavailability and penetration of biological barriers like the blood-brain barrier. acs.orgresearchgate.net
Improving Selectivity: Achieving selectivity is crucial to minimize off-target effects. This can be accomplished by introducing structural elements that favor binding to the desired target over others. For example, replacing a rigid aromatic core with a more flexible linker was shown to significantly improve the selectivity of a pyrazole sulfonamide series for its intended parasitic enzyme over the human equivalent. nih.govresearchgate.net
Hybridization and Dual-Tail Strategy: A more advanced design principle involves combining the pyrazole-sulfonamide scaffold with other pharmacophores to create hybrid molecules. A "dual-tail" strategy, for instance, has been used to mimic inhibitors of specific enzymes like carbonic anhydrase IX, aiming to enhance binding and cytotoxic effects in cancer cells. bue.edu.eg This approach leverages multiple interaction points within the target's active site to improve potency and selectivity.
| Design Principle | Objective | Example Strategy |
|---|---|---|
| Modulation of Physicochemical Properties | Enhance permeability and bioavailability. | Reduce Polar Surface Area (PSA) by "capping" the sulfonamide. acs.org |
| Enhancement of Selectivity | Minimize off-target effects. | Incorporate flexible linkers to optimize binding to the target active site. nih.govresearchgate.net |
| Scaffold Hybridization | Introduce multiple binding interactions. | Employ a "dual-tail" strategy by combining with other pharmacophores. bue.edu.eg |
Mechanistic Investigations of Biological Activities
Elucidation of Molecular Mechanisms of Action
The biological activity of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide is believed to stem from its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is a key functional moiety known to mimic the structure of natural substrates, potentially allowing the compound to bind to the active sites of enzymes and modulate their function.
Enzyme Inhibition Studies (e.g., Dihydropteroate Synthase, Carbonic Anhydrase, NAAA, Tyrosinase, Urease, COX-2, TNF-α)
While the broader class of pyrazole-sulfonamides has been extensively studied for inhibitory activity against a range of enzymes, specific experimental data, such as IC50 or Ki values, for this compound against many of these targets are not detailed in currently available research.
Dihydropteroate Synthase (DHPS): The sulfonamide moiety is classically known for its role in antimicrobial agents that act as competitive inhibitors of DHPS, an essential enzyme in the bacterial folic acid synthesis pathway. ontosight.aiontosight.ai This mechanism is the basis for the antibacterial effects of sulfa drugs. However, specific inhibitory studies of this compound on DHPS have not been reported.
Carbonic Anhydrase (CA): Sulfonamides are a well-established class of carbonic anhydrase inhibitors, with the sulfonamide group acting as a zinc binder in the enzyme's active site. nih.gov Numerous pyrazole-sulfonamide derivatives have been investigated as potent and sometimes isoform-selective inhibitors of human carbonic anhydrases (hCAs). nih.govnih.govbohrium.comunifi.it
N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA): Various complex pyrazole (B372694) sulfonamide derivatives have been identified as potent, non-covalent inhibitors of NAAA, an enzyme involved in regulating inflammatory responses. nih.govnih.gov
Cyclooxygenase-2 (COX-2): The pyrazole scaffold is a core component of selective COX-2 inhibitors like Celecoxib (B62257). Many diarylpyrazole derivatives bearing a sulfonamide moiety have been designed and evaluated for anti-inflammatory activity through COX-2 inhibition. nih.govmdpi.com
Tyrosinase, Urease, and TNF-α: Pyrazole derivatives have also been explored as inhibitors of other enzymes like tyrosinase, which is involved in melanin (B1238610) production. researchgate.net However, specific data quantifying the inhibitory effect of this compound on these targets is not presently available.
Interaction with Cellular Pathways
Research suggests that this compound may influence cellular signaling pathways and gene expression. It has been proposed that the compound could alter the phosphorylation state of key proteins, thereby modulating downstream cellular events. However, these suggestions are often based on the activities of related pyrazole-containing compounds, such as LRRK2 kinase inhibitors, rather than direct experimental evidence with this compound itself.
In Vitro Pharmacological Evaluation
In vitro studies using cell-based and biochemical assays are crucial for determining the pharmacological profile of a compound.
Cell-Based Assays (e.g., Antiproliferative Activity against Cancer Cell Lines, Cell Viability Assays)
Studies have explored the antiproliferative potential of pyrazole-4-sulfonamide derivatives. nih.govnih.gov For instance, two series of related compounds, N-substituted 3,5-dimethyl-1H-pyrazole-4-sulfonamides and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamides, were synthesized and tested for their in vitro antiproliferative activity against the human monocytic cell line U937 using a luminescent cell viability assay. nih.govnih.gov These studies calculated the half-maximal inhibitory concentration (IC50) for the synthesized derivatives. nih.govnih.gov While these findings highlight the potential of the pyrazole-4-sulfonamide scaffold, direct experimental data for the unsubstituted parent compound, this compound, was not reported in these particular studies. The tested derivatives did not exhibit general cytotoxicity based on LDH assays. nih.govnih.gov
Biochemical Assays for Enzyme Activity
Biochemical assays are fundamental for confirming direct enzyme inhibition and determining kinetic parameters. Such assays were employed extensively to evaluate the inhibitory activity of various pyrazole-sulfonamide analogues against enzymes like carbonic anhydrase (using a stopped-flow CO2 hydrase assay) and COX-1/COX-2 (using ELISA kits). nih.govmdpi.com These assays provide precise measurements of a compound's potency (e.g., Ki or IC50 values). While these methods are standard for the compound class, specific results from biochemical assays for this compound are not available in the cited literature.
Comparative Mechanistic Studies with Related Pyrazole-Sulfonamide Analogues
Comparing this compound with its structural analogues is critical for understanding structure-activity relationships (SAR). These comparisons reveal how minor chemical modifications—such as changing the position or nature of substituents—can impact physicochemical properties and biological activity.
Key structural analogues for comparison include its positional isomer, 1,5-dimethyl-1H-pyrazole-4-sulfonamide, as well as more substituted derivatives like 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide and 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide.
Positional Isomerism: The shift of a methyl group from the N-1 to the N-5 position (comparing the 1,3-dimethyl and 1,5-dimethyl isomers) can alter the molecule's electronic properties and steric profile, which in turn influences its ability to bind to a biological target.
Additional Substitution: The addition of a methyl group at the C-5 position to yield 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide increases the molecular weight and lipophilicity. This modification was explored in studies on antiproliferative agents, where different substitution patterns on the pyrazole ring led to varying levels of activity.
Halogenation: Introducing a chlorine atom at the C-5 position creates 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide. The electron-withdrawing nature of chlorine significantly alters the electronic character of the pyrazole ring and increases the molecular weight, providing a valuable data point for SAR in medicinal chemistry applications.
The following table summarizes the key differences between this compound and its close analogues.
| Compound Name | Key Structural Modification | Molecular Formula | Molecular Weight (g/mol) | Anticipated Impact on Properties |
|---|---|---|---|---|
| This compound | Reference Compound | C5H9N3O2S | 175.21 | Baseline for comparison |
| 1,5-Dimethyl-1H-pyrazole-4-sulfonamide | Isomeric position of methyl group (N-1 vs C-5) | C5H9N3O2S | 175.21 | Altered electronic and steric characteristics |
| 1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide | Additional methyl group at C-5 | C6H11N3O2S | 189.24 | Increased molecular weight and lipophilicity |
| 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide | Chlorine atom at C-5 | C5H8ClN3O2S | 209.65 | Increased molecular weight; altered electronic character (electron-withdrawing) |
Applications in Chemical Biology and Advanced Materials Research
Utilization as Probes for Biological Systems
The unique structure of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide makes it a compound of significant interest for probing biological systems. The sulfonamide group is a well-known pharmacophore that can mimic the structure of natural substrates, enabling the molecule to bind to the active sites of enzymes or receptors. This interaction capability is crucial for its function as a biological probe, allowing for the investigation of various disease pathways.
The pyrazole (B372694) sulfonamide moiety is a prominent structural motif found in numerous pharmaceutically active compounds. acs.orgnih.gov The presence of the sulfonamide functional group enhances the compound's ability to interact with biological targets. cymitquimica.com Research into structural analogues, such as 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, has explored their antiproliferative activities, demonstrating how modifications to the pyrazole scaffold can influence biological effects. This adaptability allows for the design of specific probes to study cellular processes like cell proliferation. Although the biological activity of many pyrazole-4-sulfonamide compounds is still under investigation, their potential as tools in medicinal chemistry and chemical biology is evident. acs.org
Potential in Agricultural Applications (e.g., Herbicidal, Fungicidal Activity)
The pyrazole scaffold is a cornerstone in the development of modern agrochemicals, with many derivatives commercialized as fungicides and herbicides. globethesis.commdpi.com this compound itself has been identified as a compound with potential utility in agriculture, specifically as a possible herbicide or fungicide. cymitquimica.com
Herbicidal Activity: In the realm of herbicides, pyrazole-containing molecules have also made a substantial impact. mdpi.com The mechanism of action for some pyrazole-based herbicides involves the inhibition of key plant enzymes. Derivatives of pyrazole sulfonamide are being investigated as potential inhibitors of acetohydroxyacid synthase (AHAS), a critical enzyme for plant growth and a well-established target for herbicides. The structural features of this compound make it a candidate for further development in this area.
| Application Area | Basis of Potential | Key Structural Feature |
|---|---|---|
| Fungicidal | Derivatives show strong activity against various phytopathogenic fungi. globethesis.com | 1,3-dimethyl substitution on the pyrazole ring. globethesis.com |
| Herbicidal | Potential to inhibit essential plant enzymes like AHAS. | Pyrazole sulfonamide scaffold. |
Role as Intermediates in Complex Molecule Synthesis
Beyond its direct biological applications, this compound serves as a valuable intermediate or building block in synthetic organic chemistry. pharmaffiliates.com Its chemical structure allows for a variety of reactions, including nucleophilic substitution at the sulfonamide group, as well as oxidation, reduction, and cyclization to create more complex heterocyclic systems.
The synthesis of various pyrazole-4-sulfonamide derivatives often begins with the sulfonylation of 1,3-dimethyl-1H-pyrazole. This process yields a key intermediate, pyrazole-4-sulfonyl chloride, which can then be reacted with a wide range of amines to produce a library of novel sulfonamide compounds. nih.gov This synthetic accessibility makes this compound and its immediate precursors fundamental components in the discovery of new chemical entities with diverse applications. acs.org
The compound's role as a "useful research chemical" is underscored by its commercial availability and its utility in creating derivatives for structure-activity relationship (SAR) studies, which are crucial for optimizing the biological activity of lead compounds in drug and pesticide discovery. pharmaffiliates.com
Future Prospects in Advanced Materials Science
While the primary research focus for this compound and its derivatives has been in the life sciences, the inherent properties of the pyrazole and sulfonamide nuclei suggest potential for broader applications, including in technology and materials science. acs.orgnih.gov Heterocyclic compounds are foundational to many functional materials due to their electronic properties, rigidity, and ability to participate in intermolecular interactions like hydrogen bonding.
The ability of this compound to undergo various chemical transformations, such as cyclization, opens avenues for the synthesis of novel, larger, and more complex molecular architectures. These structures could be explored for applications in areas such as:
Organic Electronics: The electron-rich pyrazole ring could be incorporated into conjugated systems for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Coordination Polymers: The nitrogen atoms of the pyrazole ring and the oxygen and nitrogen atoms of the sulfonamide group are potential coordination sites for metal ions, enabling the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or porous properties.
Specialty Polymers: It could be used as a monomer or an additive to create polymers with enhanced thermal stability, specific optical properties, or improved affinity for certain surfaces.
Challenges and Perspectives in Research on 1,3 Dimethyl 1h Pyrazole 4 Sulfonamide
Methodological Challenges in Synthesis and Characterization
The synthesis of pyrazole-4-sulfonamide derivatives, including 1,3-Dimethyl-1H-pyrazole-4-sulfonamide, is a multi-step process that demands precise control over reaction conditions to ensure adequate yields and purity. nih.gov The common synthetic route involves the initial formation of the pyrazole (B372694) ring, followed by sulfonylation, and finally, the formation of the sulfonamide. nih.govacs.org Each step presents unique challenges.
A significant challenge lies in the sulfonylation of the pyrazole ring, often accomplished using chlorosulfonic acid. nih.gov This reaction requires careful temperature management, typically starting at low temperatures (e.g., 0 °C) and gradually increasing, to control the exothermic nature of the reaction and prevent unwanted side products. nih.gov The choice of solvent and base is also critical; for instance, in subsequent steps to form substituted sulfonamides, the selection of a base like potassium tert-butoxide over sodium hydride can significantly impact the reaction's efficiency and yield. nih.gov
Purification of the final product and intermediates is another methodological hurdle. Techniques such as column chromatography and crystallization are frequently employed to isolate the compound in its pure form. nih.govnih.gov These processes can be time-consuming and require careful optimization to effectively remove unreacted starting materials and byproducts.
Characterization of this compound relies on a suite of spectroscopic and analytical techniques, including Fourier-transform infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), and mass spectrometry (MS). nih.govresearchgate.netacs.org While these methods are powerful, interpreting the data can be complex. The three-dimensional structure imparted by the tetrahedral sulfonamide group can lead to distinct conformational possibilities, influencing spectral outcomes. Furthermore, the potential for positional isomerism—for example, the formation of the 1,5-dimethyl isomer instead of the 1,3-dimethyl target—requires meticulous structural elucidation to confirm the identity of the synthesized compound.
Addressing Data Discrepancies in Research Findings
The biological activity of pyrazole sulfonamides can be exquisitely sensitive to minor structural modifications, leading to potential discrepancies in research findings if compounds are not precisely characterized. A critical factor is positional isomerism; the substitution pattern on the pyrazole ring dramatically affects the molecule's electronic properties and steric characteristics, which in turn governs its interaction with biological targets. For instance, data from a study on a 1,5-dimethyl-1H-pyrazole-4-sulfonamide isomer cannot be directly extrapolated to this compound.
Discrepancies can also arise from the vast functional diversity within this class of compounds. Research on related pyrazole sulfonamides as inhibitors of human carbonic anhydrase (hCA) isoforms illustrates this point clearly. nih.govnih.gov Different derivatives exhibit vastly different inhibitory potencies (measured as Kᵢ values) and selectivity against various hCA isoforms. A derivative might be a potent, nanomolar inhibitor of a tumor-associated isoform like hCA IX or hCA XII while being a weak, micromolar inhibitor of cytosolic isoforms like hCA I and hCA II. nih.govresearchgate.net
The table below, compiled from findings on various pyrazole sulfonamide analogs, demonstrates how small changes in substituents can lead to significant variations in biological activity. This highlights the necessity for researchers to fully disclose the exact structure and purity of the tested compound to ensure data reproducibility and accurate comparison across studies.
| Compound Class | Target | Key Structural Feature | Observed Activity |
| Pyrazole-based Sulfonamides | Carbonic Anhydrase I (hCA I) | Varies | Kᵢ values range from 18.03 nM to 75.54 nM. nih.gov |
| Pyrazole-based Sulfonamides | Carbonic Anhydrase II (hCA II) | Varies | Kᵢ values range from 24.84 nM to 85.42 nM. nih.gov |
| Pyrazoline Carboxamides | Carbonic Anhydrase IX (hCA IX) | Unsubstituted phenyl ring | Kᵢ values of 1.3–1.5 nM. researchgate.net |
| Pyrazoline Carboxamides | Carbonic Anhydrase XII (hCA XII) | 4-halo-phenyl substituent | Subnanomolar Kᵢ values (0.62–0.99 nM). researchgate.net |
| Acyl Pyrazole Sulfonamides | α-glucosidase | Varies | IC₅₀ values from 1.13 µM to 28.27 µM. frontiersin.org |
Future Avenues for Translational Research
The diverse biological activities reported for the pyrazole sulfonamide scaffold open up numerous avenues for translational research, aiming to convert laboratory findings into tangible applications. rsc.orgnih.gov The structural motif is present in a wide array of pharmacologically active agents, suggesting that this compound could serve as a valuable building block or lead compound in drug discovery. researchgate.netglobalresearchonline.net
Potential therapeutic applications include:
Anti-inflammatory Agents: Many pyrazole derivatives are known to act as anti-inflammatory agents, with some functioning as selective COX-2 inhibitors. nih.govpharmaguideline.com Further investigation could position this compound or its derivatives as candidates for treating inflammatory conditions.
Anticancer Therapeutics: The antiproliferative activity of several pyrazole-4-sulfonamide derivatives has been demonstrated against various cancer cell lines. nih.govresearchgate.netmdpi.com Future research could focus on elucidating the mechanism of action and optimizing the structure to enhance potency and selectivity against specific cancer targets, such as the tumor-associated carbonic anhydrase isoforms IX and XII. researchgate.net
Antidiabetic Drugs: Certain acyl pyrazole sulfonamides have shown potent α-glucosidase inhibitory activity, a key mechanism for controlling postprandial hyperglycemia in diabetes. frontiersin.org This suggests a potential role for this compound class in the development of new antidiabetic medications.
Enzyme Inhibitors: Beyond specific diseases, pyrazole sulfonamides are effective inhibitors of key metabolic enzymes. nih.gov Their ability to selectively target different enzyme isoforms could be harnessed to develop precision medicines for a range of disorders. nih.gov
Translational research will require moving from in vitro assays to more complex biological systems, including cell-based models and preclinical animal studies, to evaluate the efficacy, pharmacokinetics, and safety profile of promising lead compounds derived from the this compound scaffold.
Ethical Considerations in Chemical Synthesis and Biological Testing
The synthesis of novel compounds like this compound and their subsequent biological evaluation are governed by a robust set of ethical principles. These considerations ensure that research is conducted responsibly, with due regard for safety, transparency, and the potential impact on society and the environment. acs.orgsolubilityofthings.com
Key ethical duties for researchers in this field include:
Safety and Environmental Protection: Chemists have a fundamental responsibility to protect the health and safety of themselves, their colleagues, and the public. solubilityofthings.comaiche.org This involves implementing safe laboratory practices, using appropriate personal protective equipment, and developing synthetic routes that minimize hazardous waste, in line with the principles of green chemistry. acs.org Proper disposal of chemical waste is crucial to prevent environmental contamination. acs.org
Integrity and Transparency in Research: All stages of research, from synthesis to publication, must be conducted with the highest integrity. acs.org This includes accurately reporting synthetic procedures, yields, and the results of characterization to ensure reproducibility. acs.org In biological testing, all data, including both positive and negative findings, should be reported truthfully to provide a complete and unbiased understanding of the compound's properties.
Responsibility to Society: The ultimate goal of chemical and biomedical research is to benefit humankind. acs.org Researchers must consider the potential applications and consequences of their work. When investigating biologically active compounds, this includes a commitment to advancing human health while being mindful of potential dual-use concerns or unintended negative impacts. acs.orgsolubilityofthings.com
Animal Welfare: If biological testing involves animal models, research must adhere to strict ethical guidelines concerning animal welfare. This involves minimizing pain and distress, using the minimum number of animals necessary to obtain valid results (the 3Rs principle: Replacement, Reduction, and Refinement), and ensuring all procedures are approved by an appropriate ethics committee.
By adhering to these ethical principles, the scientific community can ensure that the pursuit of knowledge and innovation in chemistry and pharmacology proceeds in a manner that is responsible, sustainable, and aligned with societal values. chimia.ch
Q & A
Q. What are the common synthetic routes for 1,3-Dimethyl-1H-pyrazole-4-sulfonamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate with substituted hydrazines, followed by sulfonamide functionalization. For example, pyrazole cores are often synthesized using dimethylformamide dimethyl acetal (DMF-DMA) as a cyclizing agent under reflux conditions (60–80°C, 6–12 hours) . Post-functionalization with sulfonating agents (e.g., chlorosulfonic acid) introduces the sulfonamide group. Optimization focuses on controlling temperature, solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios to minimize side products. Yields are typically monitored via TLC or HPLC.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- NMR: NMR (DMSO-d6) shows pyrazole proton signals at δ 7.8–8.2 ppm (H-5) and methyl groups at δ 2.5–3.0 ppm. NMR confirms sulfonamide carbons at δ 165–170 ppm .
- IR: Stretching vibrations for sulfonamide (S=O) appear at 1150–1350 cm.
- Crystallography: Single-crystal X-ray diffraction (using SHELX software ) reveals intermolecular hydrogen bonds between sulfonamide NH and pyrazole N atoms, forming a 2D network (bond lengths: 2.8–3.0 Å) .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Work in a fume hood to avoid inhalation of fine particles.
- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents.
- Spill Management: Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .
Q. What are the key hydrogen-bonding interactions in its crystal structure?
Methodological Answer: Graph-set analysis (R(8) motifs) identifies N–H···O and C–H···O interactions between sulfonamide groups and pyrazole rings, stabilizing the lattice. Synthonic engineering approaches can predict packing efficiency using software like Mercury .
Q. How can computational methods predict its reactivity and electronic properties?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) map frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and electrostatic potential surfaces. Solvent effects are modeled using PCM, while Mulliken charges highlight nucleophilic sites (e.g., sulfonamide oxygen) .
Advanced Research Questions
Q. How can reaction conditions be optimized to achieve >95% purity in large-scale synthesis?
Methodological Answer:
- DoE (Design of Experiments): Use factorial designs to test variables (temperature, catalyst loading, solvent ratio).
- Continuous Flow Systems: Reduce reaction time (2–4 hours) and improve heat dissipation.
- Purification: Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization (ethanol/water) .
Q. What strategies resolve discrepancies between experimental and computational spectroscopic data?
Methodological Answer:
- Dynamic NMR: Resolve tautomerism or conformational flexibility (e.g., pyrazole ring puckering).
- DFT-IR Frequency Scaling: Apply scaling factors (0.96–0.98) to match calculated and observed IR peaks.
- Solvent Correction: Account for solvent polarity in computational models (e.g., COSMO-RS) .
Q. How does the sulfonamide group influence biological activity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Bioisosteric Replacement: Compare sulfonamide with carboxamide or phosphonate groups.
- Enzyme Inhibition Assays: Test IC values against carbonic anhydrase or kinase targets.
- Molecular Docking: Use AutoDock Vina to simulate binding poses (e.g., sulfonamide oxygen interacting with Zn in metalloenzymes) .
Q. What challenges arise in X-ray crystallography analysis of this compound?
Methodological Answer:
Q. How can derivatives be designed for enhanced pharmacological properties?
Methodological Answer:
- Fragment-Based Drug Design (FBDD): Introduce substituents at pyrazole C-5 (e.g., CF, aryl groups) to modulate lipophilicity (logP: 1.5–3.5).
- Prodrug Strategies: Mask sulfonamide with acetyl or tert-butyl carbamate groups for improved bioavailability.
- ADMET Prediction: Use QikProp to optimize permeability (Caco-2 > 50 nm/s) and reduce CYP450 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
